4-chloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide
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Overview
Description
4-chloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is a complex organic compound with a unique structure that includes a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide typically involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the triazatricyclo core through cyclization reactions involving appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as cyano, methyl, and chloro groups through various organic transformations.
Coupling Reactions: Use of coupling reactions like Suzuki-Miyaura coupling to introduce aryl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while nucleophilic substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
4-chloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.
Organic Synthesis: Utilization as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar structural motif.
LCI699: A compound with a related triazatricyclo framework used in clinical studies.
Uniqueness
4-chloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
840514-76-3 |
---|---|
Molecular Formula |
C24H20ClN5O2 |
Molecular Weight |
445.9g/mol |
IUPAC Name |
4-chloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide |
InChI |
InChI=1S/C24H20ClN5O2/c1-14(2)13-30-21(28-23(31)16-6-8-18(25)9-7-16)17(12-26)11-19-22(30)27-20-15(3)5-4-10-29(20)24(19)32/h4-11,14H,13H2,1-3H3 |
InChI Key |
PVDDGRSCINXYSO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C4=CC=C(C=C4)Cl)N3CC(C)C)C#N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C4=CC=C(C=C4)Cl)N3CC(C)C)C#N |
Origin of Product |
United States |
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